molecular formula C13H18O3 B7823470 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol CAS No. 82494-20-0

5-Ethyl-2-phenyl-1,3-dioxane-5-methanol

Cat. No.: B7823470
CAS No.: 82494-20-0
M. Wt: 222.28 g/mol
InChI Key: GMXSKCYQYXMJFU-UHFFFAOYSA-N
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Description

Significance of the 1,3-Dioxane (B1201747) Ring System in Advanced Organic Chemistry

The 1,3-dioxane ring system holds considerable significance in advanced organic chemistry primarily due to its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions that would otherwise alter them. The formation of a 1,3-dioxane renders the carbonyl or diol inert to many reagents, and the protecting group can be readily removed under acidic conditions to regenerate the original functionality. nih.govchemicalbook.com

Beyond their use as protecting groups, 1,3-dioxanes are important synthetic intermediates for creating more complex molecules. Their derivatives are found in various industrially significant products, including fragrances, cosmetics, and pharmaceuticals. nih.gov The rigid chair-like conformation of the 1,3-dioxane ring also makes it an excellent scaffold for studying stereochemical and stereoelectronic effects, providing insights into the spatial arrangement of atoms and their influence on molecular properties and reactivity. acs.org The defined geometry allows for the precise determination of relative stereochemistry using techniques like NMR spectroscopy. acs.org

Historical Development and Evolution of 1,3-Dioxane Chemistry

The chemistry of 1,3-dioxanes has evolved significantly since its inception. The first reported synthesis of a 1,3-dioxane was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. nih.govacs.org This early application highlighted the utility of the 1,3-dioxane system in managing the reactivity of polyfunctional molecules. The parent compound, 1,3-dioxane, is prepared by the reaction of formaldehyde (B43269) with 1,3-propanediol, typically in the presence of an acid catalyst. nih.gov

Over the years, the synthesis of substituted 1,3-dioxanes has been refined. A key reaction for their formation is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. nih.govepa.govnih.gov This reaction can lead to the formation of a variety of products, including 1,3-dioxanes, and has been the subject of extensive research to control its selectivity and expand its scope. nih.govepa.govnih.gov Modern advancements have focused on developing more efficient and environmentally friendly catalytic systems, including the use of ionic liquids and asymmetric catalysts to produce specific stereoisomers. nih.govnih.govepa.govnih.govresearchgate.net

Structural Context of 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol as a Substituted Cyclic Acetal (B89532)

This compound is a trisubstituted cyclic acetal. Its structure is derived from the condensation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with benzaldehyde (B42025). This reaction creates a 1,3-dioxane ring with an ethyl group and a hydroxymethyl group at the C5 position and a phenyl group at the C2 position. The presence of these substituents has profound implications for the molecule's stereochemistry and conformational preferences.

Detailed Research Findings

The characterization of such molecules relies heavily on spectroscopic methods.

Interactive Data Tables

Below are tables of expected and reported data for compounds closely related to this compound, which serve as a reference for its properties.

Table 1: Physical Properties of Related 1,3-Dioxane Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
5-Ethyl-1,3-dioxane-5-methanol5187-23-5C₇H₁₄O₃146.18104-105 (at 5 mmHg) epa.govnih.gov1.09 epa.gov1.463 epa.gov
2-Phenyl-1,3-dioxane (B8809928)772-01-0C₁₀H₁₂O₂164.20---
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol6103-22-6C₁₂H₁₆O₃208.25---

Table 2: Spectroscopic Data of a Related Compound: 5-Ethyl-1,3-dioxane-5-methanol

Spectroscopic DataSource
¹H NMR SpectraAvailable from suppliers like Sigma-Aldrich. epa.govsigmaaldrich.com
¹³C NMR SpectraAvailable from suppliers like Sigma-Aldrich. sigmaaldrich.com

Note: Specific peak assignments and coupling constants would be determined from the actual spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-2-phenyl-1,3-dioxan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O3/c1-2-13(8-14)9-15-12(16-10-13)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GMXSKCYQYXMJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1(COC(OC1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10944906, DTXSID101264056
Record name (5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol
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Record name cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22251-63-4, 82494-20-0
Record name 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name (5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol
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Record name cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name 5-ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name 1,3-Dioxane-5-methanol, 5-ethyl-2-phenyl-, cis
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Synthetic Methodologies and Strategic Approaches

Direct Synthesis of 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol

The most direct and industrially relevant method for the synthesis of this compound involves the condensation of a 1,3-diol with an aldehyde.

Condensation Reactions via Acetalization

The formation of this compound is achieved through the acid-catalyzed acetalization of trimethylolpropane (B17298) with benzaldehyde (B42025). In this reaction, the two hydroxyl groups of trimethylolpropane react with the carbonyl group of benzaldehyde to form the six-membered 1,3-dioxane (B1201747) ring. The ethyl and methanol (B129727) groups at the C5 position of the resulting dioxane originate from the structure of trimethylolpropane.

While specific literature detailing the synthesis of this compound is not widely available in public-domain scientific literature, the synthesis can be inferred from analogous reactions. For instance, the synthesis of cis-2-phenyl-1,3-dioxan-5-ol from glycerol (B35011) (a 1,3-diol) and benzaldehyde is well-documented. chemicalbook.com This reaction is typically carried out in a solvent like toluene (B28343), with a catalytic amount of a strong acid, and water is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. chemicalbook.com

Catalytic Systems and Reaction Condition Optimization

The efficiency of the condensation reaction is highly dependent on the catalytic system and the reaction conditions. Acid catalysts are essential to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of the 1,3-diol.

For the synthesis of related 1,3-dioxanes, various acid catalysts have been employed. p-Toluenesulfonic acid (p-TsOH) is a commonly used homogeneous Brønsted acid catalyst for these transformations. chemicalbook.comsioc-journal.cn Other strong acids like sulfuric acid have also been utilized. chemicalbook.com The optimization of reaction conditions involves controlling the temperature, reaction time, and the method of water removal to maximize the yield of the desired 1,3-dioxane. For example, in the synthesis of cis-2-phenyl-1,3-dioxan-5-ol, the reaction is refluxed in toluene until water collection ceases. chemicalbook.com

Broader Synthetic Routes for 1,3-Dioxane Derivatives

The synthesis of this compound is a specific example of the general and widely applicable method for synthesizing 1,3-dioxane derivatives.

Acid-Catalyzed Condensation of 1,3-Diols with Aldehydes or Ketones

The most fundamental and broadly used method for the synthesis of 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. This reaction is a reversible process, and to obtain high yields of the 1,3-dioxane, it is crucial to remove the water formed during the reaction. acs.org This is often achieved by azeotropic distillation with a suitable solvent like toluene or benzene, or by using a dehydrating agent. chemicalbook.com

The reaction is versatile, allowing for the synthesis of a wide array of substituted 1,3-dioxanes by varying the 1,3-diol and the carbonyl compound. For instance, the condensation of substituted benzaldehydes with propane-1,2-diol has been reported to yield the corresponding 1,3-dioxolanes, a related class of cyclic acetals.

Below is a table summarizing examples of acid-catalyzed condensation reactions for the synthesis of 1,3-dioxane derivatives.

1,3-DiolAldehyde/KetoneCatalystSolventReaction ConditionsYieldReference
GlycerolBenzaldehydeSulfuric AcidTolueneReflux, Dean-Stark50% chemicalbook.com
Ethylene GlycolBenzaldehydep-Toluenesulfonic AcidTolueneReflux, Dean-StarkNot specified
Propane-1,2-diolVanillin series benzaldehydesFIBAN K-1 sulfonated cation exchangerBenzeneBoilingNot specified

Novel Catalytic Strategies

Research continues to explore more efficient and environmentally benign catalytic systems for the synthesis of 1,3-dioxanes.

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dioxanes. acs.org

Brønsted acids , such as p-toluenesulfonic acid and sulfuric acid, are the traditional catalysts for this reaction. chemicalbook.comsioc-journal.cn They function by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Recent advancements include the use of solid acid catalysts, which offer advantages in terms of catalyst recovery and reuse.

Lewis acids can also catalyze the formation of 1,3-dioxanes. They coordinate to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. While specific examples for the synthesis of this compound using Lewis acids are not readily found, various Lewis acids are known to promote the formation of 1,3-dioxolanes and other acetals. acs.org

The choice of catalyst can sometimes influence the stereochemical outcome of the reaction when chiral diols are used.

Metal-Free Catalysis and Atom-Economic Methods

The synthesis of 1,3-dioxanes, including this compound, is increasingly moving away from traditional metal-based catalysts towards more sustainable metal-free alternatives. nih.gov These approaches often rely on organocatalysis, where a small organic molecule accelerates the reaction. For the synthesis of the target compound, the core reaction is the acetalization between benzaldehyde and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol.

Metal-free catalysts for this transformation include Brønsted acids like p-toluenesulfonic acid and Lewis acids. thieme-connect.deorganic-chemistry.org However, recent advancements have focused on developing milder and more environmentally benign catalysts. For instance, iodine has been shown to be an effective catalyst for the formation of 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org This method is particularly advantageous as it tolerates a wide variety of functional groups.

From a strategic viewpoint, the condensation reaction to form this compound is inherently atom-economic. This concept, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. The formation of the dioxane ring from the diol and aldehyde liberates only a molecule of water, resulting in high atom economy. researchgate.net Methodologies that utilize photo-organocatalysts or operate under solvent-free conditions further enhance the green credentials and atom economy of the synthesis. researchgate.netrsc.org

Ionic Liquid-Based and Heterogeneous Catalytic Systems

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, ionic liquid-based and heterogeneous catalytic systems have been developed for 1,3-dioxane synthesis. thieme-connect.de Ionic liquids (ILs) can act as both the solvent and the catalyst, facilitating easy separation of the product and reuse of the catalytic medium.

Heterogeneous catalysts, such as solid acids, offer significant advantages in industrial processes. These materials, including zeolites (e.g., HZSM-5, Hβ), acid-activated clays, and supported acids like phosphotungstic acid on a solid matrix, can be easily filtered off from the reaction mixture and reused multiple times without a significant loss in activity. rsc.orgresearchgate.net For example, mesoporous aluminosilicates like ZnAlMCM-41 have demonstrated high activity and selectivity in the Prins cyclization to form 4-phenyl-1,3-dioxane, a structurally related compound. rsc.org These solid acid catalysts provide a high number of active sites and can achieve excellent conversion and selectivity under optimized conditions. researchgate.net

Below is a table summarizing various heterogeneous catalytic systems applicable to 1,3-dioxane synthesis.

Catalyst SystemSubstratesKey AdvantagesReference
ZnAlMCM-41 Styrene, ParaformaldehydeReusable, high selectivity, ecofriendly rsc.org
Phosphotungstic Acid Styrene, FormalinHigh reaction rate, mild conditions, reusable researchgate.net
MoO3/SiO2 Olefins, Formaldehyde (B43269)Good activity and selectivity researchgate.net
SBA-15-SO3H Styrene, FormaldehydeHigh activity, consistent performance in cycles researchgate.net
Zeolites (HZSM-5, Hβ) Olefins, AldehydesShape selectivity, thermal stability rsc.orgresearchgate.net
Photochemical Approaches to Cyclic Acetals

Photochemical methods represent a novel and green strategy for the synthesis of cyclic acetals like this compound. rsc.orgorganic-chemistry.org These reactions are typically conducted under mild, neutral conditions at ambient temperature, which prevents the degradation of acid-sensitive substrates. organic-chemistry.org

A common approach involves the use of a photocatalyst, such as an organic dye (e.g., Eosin Y, Rose Bengal) or a photo-organocatalyst like thioxanthenone, which is activated by visible light from inexpensive household lamps. organic-chemistry.orgrsc.orgrsc.org The excited photocatalyst can then activate an aldehyde, making it susceptible to nucleophilic attack by a diol. rsc.org This photo-organocatalytic protocol bypasses the need for transition-metal complexes or stoichiometric acids, offering a simple, inexpensive, and efficient route to acetals in high yields. rsc.orgrsc.org The mechanism avoids the harsh conditions of traditional acid catalysis, broadening the scope to include substrates with delicate functional groups. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Principles in 1,3-Dioxane Synthesis

The application of green chemistry principles is paramount in the modern synthesis of 1,3-dioxanes. Key strategies focus on reducing environmental impact and improving sustainability. researchgate.net This includes the use of water as a reaction medium, which is a benign and inexpensive solvent. researchgate.netclockss.org The synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, for example, has been successfully carried out in an aqueous solution of gluconic acid, which acts as a recyclable solvent and catalyst. clockss.org

Other green approaches include:

Solvent-free reactions: Conducting the condensation under solvent-free conditions, often with catalyst systems like boric acid, minimizes waste and simplifies purification. heteroletters.org

Use of bio-based solvents and precursors: The valorization of biomass-derived platform chemicals is a growing area. researchgate.net While the direct synthesis from bio-sources for this specific compound is not widely reported, the use of green solvents derived from biomass, such as those based on lactic acid or glycerol, is a viable strategy. rsc.orgrsc.org

Catalyst recycling: As discussed previously, the use of heterogeneous catalysts and ionic liquids is a core green chemistry principle that reduces waste and cost. rsc.orgacs.org

Atom Economy: The inherent atom economy of acetal (B89532) formation is a significant green feature of this synthesis. researchgate.net

Derivatization and Functionalization of this compound

The presence of a primary hydroxyl group makes this compound a versatile intermediate for further chemical transformations. The 1,3-dioxane ring is generally stable under basic, reductive, and many oxidative conditions, allowing for selective reactions at the hydroxyl position. thieme-connect.de

Transformations of the Hydroxyl Group (e.g., Oxidation, Reduction, Substitution)

The primary hydroxyl group of this compound can undergo a variety of standard organic transformations.

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde, (5-ethyl-2-phenyl-1,3-dioxan-5-yl)formaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation conditions could lead to the formation of the carboxylic acid, 5-ethyl-2-phenyl-1,3-dioxane-5-carboxylic acid. The stability of the dioxane ring under many oxidative conditions allows for this selective transformation. organic-chemistry.org

Reduction: While the hydroxyl group itself is already in a reduced state, its presence might influence reduction reactions elsewhere in the molecule. Importantly, the hydroxyl group can be converted to a better leaving group and then eliminated or substituted.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, it can undergo etherification to form ethers or esterification with acyl chlorides or anhydrides to produce esters, allowing for the construction of more complex molecules.

Regioselective Functionalization Strategies (e.g., Orthogonal Protecting Groups)

In molecules with multiple functional groups, achieving regioselectivity is a critical synthetic challenge. This compound itself can be viewed as a protected form of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and benzaldehyde. The 1,3-dioxane ring acts as a protecting group for the 1,3-diol functionality. thieme-connect.debham.ac.uk

When further transformations are required in a more complex molecule containing this moiety, the primary hydroxyl group must be selectively manipulated. This is often achieved using an orthogonal protecting group strategy. organic-chemistry.orgwikipedia.org Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and different conditions, without affecting other protecting groups in the molecule. wikipedia.org

For example, the primary hydroxyl group of this compound could be protected as a silyl (B83357) ether (e.g., TBDMS ether). This group is stable to the conditions used to manipulate other parts of the molecule but can be selectively removed later using a fluoride (B91410) source (like TBAF). The 1,3-dioxane acetal, conversely, is stable to bases and fluoride ions but is cleaved under acidic conditions. organic-chemistry.orgwikipedia.org This orthogonal relationship allows for precise, stepwise deprotection and functionalization. nih.gov

The table below lists potential orthogonal protecting groups for the hydroxyl function in the context of the acid-labile 1,3-dioxane ring.

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality to 1,3-Dioxane
Silyl Ether (e.g., TBDMS, TIPS) R3SiCl, imidazoleFluoride source (e.g., TBAF), weak acidHigh (stable to acid used for dioxane cleavage if carefully controlled; dioxane stable to fluoride)
Benzyl Ether (Bn) NaH, BnBrHydrogenolysis (H2, Pd/C)High (dioxane stable to hydrogenolysis)
Ester (e.g., Acetate, Benzoate) Acyl chloride/anhydride, baseBase (e.g., K2CO3/MeOH), mild acidModerate (dioxane stable to base; ester may cleave under strong acid)
Methoxymethyl (MOM) ether MOMCl, baseAcid (stronger than for dioxane)Low (both are acid-labile, but selectivity can sometimes be achieved)

This strategic use of protecting groups is fundamental to the synthesis of complex molecules where precise control over reactivity is essential. bham.ac.uknih.gov

Chemical Reactivity and Mechanistic Investigations

Ring Opening Reactions of 1,3-Dioxane (B1201747) Acetals

The cleavage of the 1,3-dioxane ring is a key transformation, offering a pathway to selectively deprotect diols. This is particularly valuable in the synthesis of complex molecules like carbohydrates. The regioselectivity of this ring-opening is a critical aspect, influenced by the reagents, catalysts, and the substrate's stereochemistry. researchgate.netugent.beepa.gov

In the realm of carbohydrate chemistry, the regioselective opening of 1,3-dioxane-type acetals, such as benzylidene acetals, is a powerful strategy for the differential protection and manipulation of hydroxyl groups. researchgate.netugent.beepa.goviupac.org This approach avoids lengthy multi-step procedures. researchgate.netugent.beepa.gov The outcome of the ring-opening, in terms of which C-O bond is cleaved, is highly dependent on the reaction conditions and the structure of the carbohydrate. researchgate.netiupac.org For instance, reductive cleavage of 4,6-O-benzylidene acetals in pyranosides can yield either the 4-O-benzyl or the 6-O-benzyl ether, depending on the reagents used. iupac.org The stereochemistry of the acetal (B89532), particularly whether it is derived from a cis- or trans-fused ring system, can also dramatically influence the regioselectivity of the cleavage. rsc.org

A wide array of reagents and catalysts have been developed for the selective cleavage of 1,3-dioxane acetals. researchgate.netugent.beepa.gov These can be broadly categorized into reductive and oxidative systems.

Reductive Cleavage Reagents:

LiAlH₄-AlCl₃: This combination is a classic reagent for the reductive cleavage of acetals to ethers. cdnsciencepub.comcdnsciencepub.com In the context of 1,3-dioxanes, it can lead to the formation of a hydroxy ether. cdnsciencepub.com The rate of reduction is generally slower for 1,3-dioxanes compared to their five-membered 1,3-dioxolane (B20135) counterparts. cdnsciencepub.comcdnsciencepub.com

DIBAL-H (Diisobutylaluminium hydride): This reagent is known to reductively open benzylidene acetals. researchgate.net

NaBHCN (Sodium cyanoborohydride): In the presence of an acid, NaBHCN can be used for the regioselective reductive ring opening of benzylidene acetals. researchgate.net

Borane (BH₃) and Triethylsilane (Et₃SiH): These reagents can also effect the reductive opening of the dioxane ring, with the regioselectivity being influenced by the specific reagent and substrate. researchgate.net

Oxidative Cleavage Reagents:

N-Bromosuccinimide (NBS): This reagent can be used for the oxidative cleavage of benzylidene acetals, often leading to the formation of a bromo-substituted ester. This is known as the Hanessian-Hullar reaction. researchgate.net

Ozone (O₃) and Photochemical Methods: Other oxidative methods, including ozonolysis and photochemical reactions with reagents like bromotrichloromethane (B165885) (CBrCl₃), have also been employed for the cleavage of 1,3-dioxane acetals. researchgate.net

Reagent/Catalyst SystemType of CleavageTypical Products
LiAlH₄-AlCl₃ReductiveHydroxy ethers
DIBAL-HReductiveHydroxy ethers
NaBHCN/AcidReductiveHydroxy ethers
NBSOxidativeBromo-substituted esters
O₃OxidativeEsters

The mechanisms of 1,3-dioxane ring-opening are diverse and depend on the reagents and conditions employed.

Acid-Catalyzed Hydrolysis: In the presence of acid, the acetal is protonated, making the acetal carbon electrophilic. Nucleophilic attack by water leads to a hemiacetal intermediate, which is further hydrolyzed to the corresponding diol and carbonyl compound. libretexts.org The formation of an oxocarbenium ion is a key step in this process. cdnsciencepub.com

Reductive Cleavage with Hydrides: With reagents like LiAlH₄-AlCl₃, the Lewis acid (AlCl₃) coordinates to one of the oxygen atoms, facilitating the formation of an oxocarbenium ion. A subsequent hydride attack on this intermediate leads to the ring-opened ether. cdnsciencepub.com The relative stability of the potential oxocarbenium ion intermediates often governs the regioselectivity of the cleavage. cdnsciencepub.comcdnsciencepub.com

Oxidative Cleavage (Hanessian-Hullar Reaction): This reaction proceeds via a radical mechanism. For example, with NBS, a radical is generated at the benzylic position (C-2 of the 2-phenyl-1,3-dioxane). This radical can then undergo fragmentation and further reaction to yield the final products. researchgate.net

Cationic Ring-Opening Polymerization: Under certain catalytic conditions, 1,3-dioxane and its derivatives can undergo ring-opening polymerization, which can proceed through either an "Active Chain End" or an "Active Monomer" mechanism, often leading to the formation of both linear and cyclic polymers. researchgate.netrsc.org

Role as a Protecting Group in Organic Synthesis

The 1,3-dioxane moiety, specifically the benzylidene acetal formed from benzaldehyde (B42025), is a widely used protecting group for 1,3-diols in organic synthesis. organic-chemistry.orgthieme-connect.dewikipedia.org This strategy is particularly prevalent in carbohydrate chemistry for the simultaneous protection of the 4- and 6-hydroxyl groups of pyranosides. thieme-connect.de

The key advantages of using the 2-phenyl-1,3-dioxane (B8809928) group for protection are:

Ease of Formation: They are readily prepared by reacting the diol with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst. organic-chemistry.orgthieme-connect.de

Stability: 1,3-Dioxanes are generally stable to a wide range of reaction conditions, including basic, nucleophilic, reductive, and many oxidative conditions. libretexts.orgorganic-chemistry.orgthieme-connect.destackexchange.com This stability allows for chemical transformations on other parts of the molecule without affecting the protected diol. wikipedia.org

Selective Deprotection: The acetal can be cleaved under acidic conditions, often through hydrolysis or trans-acetalization, to regenerate the diol. organic-chemistry.orgresearchgate.net The ability to selectively cleave the acetal under specific reductive or oxidative conditions further enhances its utility. researchgate.net

Other Reactions of the 1,3-Dioxane Moiety (e.g., Knoevenagel Condensation, Michael Additions for related derivatives)

While the primary reactivity of the 1,3-dioxane ring in the context of 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol involves ring-opening and its function as a protecting group, related 1,3-dioxane derivatives can participate in other important carbon-carbon bond-forming reactions.

Knoevenagel Condensation: Derivatives of 1,3-dioxane, such as 1,3-dioxane-4,6-dione (B14002328) (a Meldrum's acid analogue), can undergo Knoevenagel condensation with aldehydes. clockss.org This reaction involves the addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.org The reaction of an aromatic aldehyde with 1,3-dioxane-4,6-dione can proceed through a tandem Knoevenagel condensation and Michael addition to form complex products. clockss.org

Michael Additions: The products of the Knoevenagel condensation between aldehydes and 1,3-dioxane-4,6-diones can act as Michael acceptors. clockss.org The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com

It is important to note that these reactions are characteristic of derivatives containing activated methylene groups within the 1,3-dioxane structure, rather than the parent 2-phenyl-1,3-dioxane ring itself.

Stability and Reactivity Under Various Conditions

The stability of the 1,3-dioxane ring in this compound is a defining feature of its chemical profile. thieme-connect.de

Acidic Conditions: 1,3-Dioxanes are labile under acidic conditions. thieme-connect.de They are readily cleaved by aqueous acid to regenerate the diol and the carbonyl compound. libretexts.orgorganic-chemistry.org This sensitivity to acid is the basis for their use as protecting groups.

Basic Conditions: The 1,3-dioxane ring is stable under basic conditions. organic-chemistry.orgthieme-connect.destackexchange.com The lack of an acidic proton and the presence of poor leaving groups (alkoxides) prevent reaction with bases or nucleophiles. stackexchange.com

Reductive Conditions: While stable to many reducing agents, specific reagents can induce reductive cleavage. As discussed, strong hydride donors in the presence of Lewis acids (e.g., LiAlH₄-AlCl₃) can open the ring. cdnsciencepub.comcdnsciencepub.com However, they are stable to reagents like catalytic hydrogenation under neutral conditions.

Oxidative Conditions: 1,3-Dioxanes are generally stable to many common oxidizing agents. organic-chemistry.orgthieme-connect.de However, strong oxidants, particularly in the presence of Lewis acids, or specific reagents like NBS, can lead to oxidative cleavage of the ring. researchgate.netorganic-chemistry.org In some biological systems, enzymatic oxidation of the acetal carbon can lead to ring cleavage, converting the acetal into an ester. nih.gov

Summary of Stability and Reactivity:

ConditionStability/Reactivity
AcidicLabile, undergoes hydrolysis/cleavage
BasicStable
ReductiveGenerally stable, but can be cleaved by specific reagents (e.g., LiAlH₄/AlCl₃)
OxidativeGenerally stable, but can be cleaved by specific reagents (e.g., NBS, O₃)

Stereochemical and Conformational Analysis

Preferred Ring Conformations of 1,3-Dioxanes (Chair Conformation Prevalence)

The 1,3-dioxane (B1201747) ring, a six-membered heterocycle, overwhelmingly favors a chair conformation to minimize torsional and angle strain. researchgate.net This preference is a foundational concept in the conformational analysis of such systems. Studies on a wide range of 1,3-dioxane derivatives confirm that molecules in this class, both in the solid state (as determined by X-ray crystallography) and in solution (as observed by NMR spectroscopy), predominantly adopt a chair geometry. researchgate.net For instance, X-ray analysis of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane shows that its molecules adopt a chair conformation in the crystal lattice. researchgate.net While other conformations, such as the twist-boat, are possible intermediates in the ring inversion process, the chair form represents the ground state with the lowest energy. researchgate.net The interconversion between two equivalent chair forms is a dynamic process, and the energy barrier for this ring inversion in substituted 1,3-dioxanes has been measured. researchgate.net

Impact of Substituents on Conformational Equilibrium

The stability of the chair conformation is significantly influenced by the orientation of its substituents. The interplay of their steric bulk, electrostatic properties, and potential for intramolecular interactions determines the favored conformational equilibrium.

A substituent at the C2 position of a 1,3-dioxane ring generally prefers an equatorial orientation to minimize steric hindrance. In the case of 2-substituted 5,5-bis(halomethyl)-1,3-dioxanes, the chair conformer with an equatorial substituent at C2 is preferentially adopted. researchgate.net For 2-phenyl-1,3-dioxanes, the bulky phenyl group strongly favors the equatorial position. However, this preference can be modulated by stereoelectronic factors, namely the anomeric effect. acs.orgdatapdf.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, a phenomenon rationalized by a stabilizing interaction between the lone-pair electrons of the ring oxygens and the antibonding (σ*) orbital of the axial C2-substituent bond. acs.orgwikipedia.orgrsc.org

While a simple phenyl group tends toward an equatorial position, introducing electron-withdrawing groups onto the phenyl ring can shift the equilibrium. For example, in 2,2-di(para-substituted phenyl)-1,3-dioxanes, an electron-withdrawing aryl group (like p-nitrophenyl) will preferentially occupy the axial position, demonstrating a clear anomeric effect. acs.org This axial preference is accompanied by a lengthening of the axial C2-aryl bond, providing further evidence for this stabilizing hyperconjugative interaction. acs.org

Table 1: Influence of Substituent on C2-Aryl Bond Length in 1,3-Dioxanes

Compound C2-Aryl Group Orientation C2-Aryl Bond Length (Å)
2-(4-chlorophenyl)-1,3-dioxane p-chlorophenyl Equatorial 1.50
2-(4-chlorophenyl)-1,3-dioxane p-chlorophenyl Axial 1.532
2-(4-(trifluoromethyl)phenyl)-1,3-dioxane p-(trifluoromethyl)phenyl Axial 1.532

Data sourced from X-ray crystal structure analyses of related 2-aryl-1,3-dioxanes. acs.org

The conformational behavior of 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol is further complicated by the two substituents at the C5 position. In the closely related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a detailed computational and NMR study revealed a conformational equilibrium involving chair conformers with either an axial or an equatorial hydroxymethyl group. researchgate.net The relative stability of these conformers is highly dependent on the solvent. researchgate.net

In this system, the ethyl group will preferentially occupy the equatorial position to minimize steric interactions, forcing the hydroxymethyl group to be either axial or equatorial. The conformer with an axial hydroxymethyl group can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and one of the ring oxygen atoms. The predominance of one conformer over the other is a delicate balance between this intramolecular stabilization and steric repulsions. researchgate.net

When a substituent is in an axial position, it can experience destabilizing 1,3-diaxial interactions with other axial groups or hydrogens. In the case of this compound, if the phenyl group at C2 were axial, it would experience steric repulsion from the axial substituent at C4 and C6 (typically hydrogens).

The anomeric effect is a key stereoelectronic interaction influencing the conformation of 2-substituted 1,3-dioxanes. acs.orgrsc.orgrsc.org It arises from the stabilizing overlap of a lone pair on the ring oxygens with the antibonding σ* orbital of the C-X bond at the anomeric center (C2). wikipedia.orgrsc.org This interaction is maximized when the substituent is axial. rsc.org In some cases, a "reverse anomeric effect" has been proposed, where an electron-withdrawing group at C2 leads to a greater preference for the equatorial position in nonpolar solvents. datapdf.com The balance between steric hindrance (favoring equatorial) and the anomeric effect (favoring axial) is a critical determinant of the final conformational preference at the C2 position. acs.org

Isomerism and Stereochemical Assignment

This compound can exist as different stereoisomers. The substitution at C2 and C5 creates chiral centers. Specifically, the compound is identified as cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol, which refers to the relative orientation of the substituents on the ring. epa.gov For instance, in the cis isomer, the phenyl group at C2 and the hydroxymethyl group at C5 could be on the same face of the ring. A more precise stereochemical assignment, such as (2S, 5S), further defines the absolute configuration of the molecule. epa.gov The determination of these isomers typically relies on spectroscopic techniques like 2D NMR (e.g., NOESY) which can reveal through-space proximity of different protons, and X-ray crystallography for definitive structural elucidation in the solid state. researchgate.netresearchgate.net

Solvent Effects on Conformational Preferences and Interconversion Barriers

The solvent environment can have a profound impact on the conformational equilibrium of 1,3-dioxanes, especially for molecules containing polar functional groups. frontiersin.org In the case of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, computational studies showed that the preferred conformer changes with the solvent. researchgate.net In the gas phase and in chloroform, the conformer with an axial hydroxymethyl group is more stable, likely due to the aforementioned intramolecular hydrogen bonding. researchgate.net However, in more polar, hydrogen-bond-accepting solvents like DMSO, the chair conformer with an equatorial hydroxymethyl group predominates, as intermolecular hydrogen bonding with the solvent disrupts the internal stabilization. researchgate.net

The solvent can also affect the energy barrier for ring inversion. Low-temperature NMR studies on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane determined the interconversion barrier to be approximately 8.9 kcal/mol. researchgate.net Computational models simulating this inversion path showed that the barrier is influenced by the solvent, with the calculated barrier matching experimental data when a cluster of solvent molecules is included in the model. researchgate.net This highlights that specific solute-solvent interactions are crucial in dictating both the static conformational preferences and the dynamic processes of the molecule. frontiersin.org

Table 2: Calculated Solvent Effect on Conformational Free Energy (ΔG) of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane

Solvent Dielectric Constant (ε) ΔG (C_ax - C_eq) (kcal/mol) Predominant Conformer
Gas Phase 1.0 -0.7 Axial OH
Chloroform 4.8 -0.2 Axial OH
Benzene 2.3 0.4 Equatorial OH
DMSO 46.7 0.9 Equatorial OH

Data represents the relative Gibbs free energy of the conformer with an axial hydroxymethyl group (C_ax) versus an equatorial one (C_eq). A negative value indicates the axial conformer is more stable. Data adapted from a DFT study on a closely related analogue. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol, both ¹H and ¹³C NMR provide critical data regarding the connectivity of atoms and the compound's conformational preferences.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the hydroxymethyl group, the dioxane ring, and the phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. docbrown.info

The protons of the phenyl group typically appear in the aromatic region, around δ 7.3-7.5 ppm. The single proton on the acetal (B89532) carbon (C2) is expected to resonate as a singlet around δ 5.8-5.9 ppm. rsc.org The protons of the dioxane ring will show complex splitting patterns due to their diastereotopic nature, with axial and equatorial protons having different chemical shifts. The axial protons are generally found at a higher field (lower ppm) compared to the equatorial protons.

The ethyl group will present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling. The hydroxymethyl group (CH₂OH) protons may appear as a singlet or a doublet depending on the solvent and concentration, with the hydroxyl proton signal being broad and variable in position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.3-7.5Multiplet-
H-2 (acetal)5.8-5.9Singlet-
H-4/H-6 (axial)~3.8Doublet~11-12
H-4/H-6 (equatorial)~4.2Doublet~4-5
-CH₂- (ethyl)~1.5Quartet~7
-CH₃ (ethyl)~0.9Triplet~7
-CH₂OH~3.6Singlet/Doublet-
-OHVariableBroad Singlet-

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. docbrown.inforsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. docbrown.info The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its chemical environment. researchgate.net

The carbon of the acetal group (C2) is characteristically found downfield, typically around 101 ppm. The carbons of the phenyl group will appear in the range of 126-140 ppm. The carbons of the dioxane ring (C4 and C6) will resonate at approximately 67 ppm, while the quaternary carbon at position 5 (C5) will be around 40-45 ppm. The carbons of the ethyl and hydroxymethyl groups will have chemical shifts in the aliphatic region of the spectrum. docbrown.inforsc.org

Stereochemical determination can be inferred from the chemical shifts. For instance, in the preferred chair conformation, the orientation of the substituents can influence the chemical shifts of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (acetal)~101
Phenyl-C (quaternary)~138
Phenyl-C (CH)~126-129
C4/C6 (dioxane)~67
C5 (quaternary)~42
-CH₂- (ethyl)~23
-CH₃ (ethyl)~7
-CH₂OH~65

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. docbrown.inforsc.org

Advanced NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) can be employed to study molecular size and interactions in solution. DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients. While not a primary method for detailed conformational analysis of a single small molecule, it can confirm the purity of the sample by showing that all proton signals belong to a single species with the same diffusion coefficient. For detailed conformational analysis of 1,3-dioxanes, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are more commonly utilized to determine through-space proximities of protons, which helps in establishing the relative stereochemistry and preferred conformation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups. docbrown.info

A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations of the alcohol and the ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200-3600Strong, Broad
Aromatic C-HC-H Stretch>3000Medium
Aliphatic C-HC-H Stretch2850-3000Medium
Aromatic C=CC=C Stretch1450-1600Medium-Weak
Ether/Alcohol (C-O)C-O Stretch1000-1300Strong

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of IR spectroscopy. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute and relative configurations of chiral centers.

For this compound, X-ray crystallography can unequivocally determine the relative stereochemistry of the substituents on the dioxane ring. Studies on similar 1,3-dioxane (B1201747) systems have shown that the ring typically adopts a chair conformation. In the case of 2-phenyl substituted 1,3-dioxanes, the phenyl group preferentially occupies the equatorial position to minimize steric interactions. nih.gov

The determination of the absolute configuration requires the presence of a heavy atom in the structure or the use of specific crystallographic techniques. If the compound crystallizes in a chiral space group, the absolute configuration can be determined using anomalous dispersion effects.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate, a compound structurally analogous to this compound, has been determined by single-crystal X-ray analysis. researchgate.net This analysis reveals key features of its solid-state architecture, which is primarily governed by hydrogen bonding and the conformational preferences of the dioxane ring.

The 1,3-dioxane ring in this analog adopts a stable chair conformation. researchgate.net This is a common feature for 1,3-dioxane systems, as it minimizes torsional strain. thieme-connect.de The substituent at the 2-position, a 4-chlorophenyl group, is found to occupy an equatorial site on the dioxane ring. researchgate.net

A defining feature of the crystal packing is the formation of dimers through intermolecular hydrogen bonds. researchgate.net Specifically, the hydroxyl groups of adjacent, crystallographically independent molecules are linked via O-H···O hydrogen bonds. The oxygen-oxygen distances for these interactions are reported to be 2.618(18) Å and 2.681(18) Å, indicative of moderately strong hydrogen bonds. researchgate.net The presence of a water molecule in the crystal lattice, as indicated by its classification as a hemihydrate, also contributes to the hydrogen-bonding network, further stabilizing the crystal structure.

The table below summarizes the crystallographic data for the analogous compound, (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate.

Parameter Value
Chemical FormulaC₂₆H₃₆Cl₂O₇
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)14.2010(8)
b (Å)24.4565(15)
c (Å)7.8551(5)
V (ų)2728.1(3)
Z4
Rgt(F)0.0434
wRref(F²)0.1291
T (K)296(2)

Table 1: Crystallographic data for (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate. researchgate.net

The study of such analogs is essential for building a predictive understanding of the supramolecular chemistry of 5-substituted 2-phenyl-1,3-dioxanes. The interplay of the conformational rigidity of the dioxane ring and the hydrogen-bonding capabilities of the hydroxymethyl group are critical in dictating the solid-state assembly of these molecules.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a favorable balance between computational cost and accuracy.

For a molecule such as 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and determine electronic properties like orbital energies. Specific functionals, such as the PBE (Perdew-Burke-Ernzerhof) functional combined with a triple-zeta basis set (like 3ξ), would be used to model electron exchange and correlation. The Resolution of the Identity (RI) approximation, when applied to methods like MP2 (Møller-Plesset perturbation theory), as in RI-MP2/λ2, can significantly speed up calculations of electron correlation energy, providing a more accurate energy prediction than DFT alone.

Ab initio, or "from first principles," methods solve the Schrödinger equation without relying on empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy.

For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used. These calculations would serve as a benchmark for DFT results. They are particularly valuable for obtaining highly accurate molecular structures and relative energies between different conformations of the molecule. For instance, these methods could precisely calculate the bond lengths, bond angles, and dihedral angles of the most stable geometric arrangement of the molecule.

Potential Energy Surface (PES) Mapping for Conformational Isomerization

The flexibility of the 1,3-dioxane (B1201747) ring and the presence of rotatable bonds (e.g., the C-C bond of the ethyl group and the C-O bonds of the hydroxymethyl group) mean that this compound can exist in multiple conformations. A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of its geometry.

By systematically changing key dihedral angles, a PES map can be generated. This map would reveal the low-energy conformations (isomers), such as chair and boat forms of the dioxane ring, and the energy barriers that separate them. This information is crucial for understanding the molecule's dynamic behavior and the relative populations of its different shapes at a given temperature. The transition states between conformations, which represent the highest energy points on the isomerization pathways, can also be located and characterized.

Modeling of Solvent Effects using Cluster Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Cluster models are a computational approach to simulate these solvent effects.

In a cluster model for this compound, the molecule would be surrounded by a small, explicit number of solvent molecules (e.g., water, ethanol). Quantum chemical calculations are then performed on this entire "supermolecule." This approach allows for the detailed investigation of specific molecule-solvent interactions, such as hydrogen bonding between the hydroxyl group of the solute and the surrounding solvent molecules. By analyzing the geometry and energy of these clusters, one can gain insight into how the solvent stabilizes certain conformations and influences the molecule's reactivity.

Prediction of Spectroscopic Parameters from Computational Data

Computational methods are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental spectra to validate the theoretical model and aid in spectral assignment.

For this compound, the following parameters could be predicted:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for a theoretical IR and Raman spectrum to be generated, helping to identify characteristic vibrational modes of the functional groups present in the molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies of electronic transitions. This provides predictions for the absorption wavelengths in a UV-Vis spectrum, which are related to the electronic structure of the phenyl group and the dioxane ring.

Illustrative Data Table (Hypothetical)

The following table demonstrates how predicted spectroscopic data for this compound would be presented if research were available. The values are purely for illustrative purposes.

ParameterPredicted Value (Illustrative)
¹H NMR Chemical Shift (O-H)2.5 ppm
¹³C NMR Chemical Shift (C-O)70 ppm
IR Stretch (O-H)3400 cm⁻¹
UV-Vis λmax258 nm

Advanced Research Applications and Future Directions in Organic Synthesis

5-Ethyl-2-phenyl-1,3-dioxane-5-methanol as a Key Building Block in Complex Syntheses

The structure of this compound, featuring a stable six-membered dioxane ring, a reactive primary hydroxyl group, and stereogenic centers, makes it an excellent chiral building block for complex organic synthesis. The 1,3-dioxane (B1201747) moiety, formed from the condensation of a 1,3-diol with an aldehyde (in this case, benzaldehyde), serves as a robust protecting group that is stable under a variety of reaction conditions, particularly basic and nucleophilic environments.

The true synthetic potential of this molecule lies in its bifunctional nature. The primary alcohol offers a reactive handle for a wide array of chemical modifications, such as oxidation to aldehydes or carboxylic acids, esterification, or conversion into leaving groups for nucleophilic substitution. The phenyl group at the C2 position provides steric bulk and electronic effects, influencing the reactivity of the dioxane ring, while the ethyl group at C5 adds to its lipophilicity and specific spatial arrangement.

The utility of the 1,3-dioxane scaffold in creating large, stereochemically diverse chemical libraries has been demonstrated. In one such endeavor, a modular synthesis approach was used to furnish 18,000 distinct 1,3-dioxanes, highlighting the scaffold's capacity for generating molecular diversity for biological screening. nih.gov By analogy, this compound can serve as a starting point for similar diversity-oriented syntheses, where its core structure is systematically elaborated to produce novel compounds with potential biological activities.

Table 1: Precursors for the Synthesis of 1,3-Dioxane Derivatives

PrecursorRoleResulting MoietyReference
Benzaldehyde (B42025)Carbonyl Source2-phenyl-1,3-dioxane (B8809928)
Ethylene GlycolDiol Source1,3-dioxolane (B20135) ring
2,2-Bis(hydroxymethyl)-1,3-propanediolTriol Source5,5-bis(hydroxymethyl)-1,3-dioxane nih.gov
Trimethylolpropane (B17298)Triol Source5-ethyl-5-(hydroxymethyl)-1,3-dioxane

Applications in Polymer Chemistry (e.g., as Monomers or Chain Extenders)

While specific studies detailing the polymerization of this compound are not prevalent, its structure suggests significant potential in polymer science. The primary alcohol functionality allows it to act as a monomer or a modifying agent in the synthesis of various polymers.

For instance, related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane , undergo radical ring-opening polymerization. rsc.org This process is valuable for creating polymers with ester groups directly incorporated into the polymer backbone, leading to materials with tunable degradability. Similarly, photoinitiated cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane yields polymers with relatively low volume shrinkage, a desirable property in many material applications. researchgate.net

By functionalizing its primary alcohol, this compound could be converted into a monomer capable of participating in similar polymerization reactions. Furthermore, by analogy with related diols like 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) researchgate.net, if the parent triol of the target compound were used, it could serve as a monomer for producing polyesters or polyurethanes. In such polymers, the rigid dioxane ring would be incorporated into the polymer backbone or as a pendant group, imparting unique thermal and mechanical properties. The single hydroxyl group on this compound makes it suitable as a chain-terminating agent or for grafting onto existing polymer chains to modify surface properties.

Table 2: Polymerization Data of Related Dioxolane Monomers

MonomerPolymerization TypeKey FeatureReference
2-methylene-4-phenyl-1,3-dioxolaneRadical Ring-OpeningConfers tunable hydrolytic degradability to PMMA rsc.org
2-phenyl-4-methylene-1,3-dioxolanePhotoinitiated CationicLow volume shrinkage (7.5% to 9.9%) researchgate.net

Intermediacy in the Synthesis of Diverse Organic Compounds

The role of 2-phenyl-1,3-dioxane derivatives as stable intermediates in multi-step syntheses is well-established. They provide a strategic method for protecting 1,3-diol functionalities while other parts of a molecule are being transformed. A key application is in the synthesis of valuable keto-sugars and related compounds. For example, 2-phenyl-1,3-dioxan-5-one is a crucial intermediate for producing dihydroxyacetone (DHA) and serinol derivatives, which are raw materials for X-ray contrast agents. google.comgoogle.com This ketone is typically prepared by oxidizing the corresponding alcohol, 2-phenyl-1,3-dioxan-5-ol . google.com

Following this precedent, this compound is an ideal precursor to the corresponding aldehyde or carboxylic acid via oxidation of its primary alcohol. These resulting carbonyl compounds would be highly valuable, masked synthons. The dioxane ring can be readily removed under acidic conditions (deacetalization) to unmask the diol functionality, yielding a highly functionalized acyclic molecule that would be difficult to synthesize otherwise. This strategy makes the compound a gateway to complex polyol structures and other chiral molecules. The synthesis of bioactive molecules, such as those for overcoming multidrug resistance in cancer, has been accomplished using novel 1,3-dioxane derivatives as the core structure. nih.gov

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The reactivity of this compound is governed by its constituent functional groups: the primary alcohol and the benzylidene acetal (B89532) (the 2-phenyl-1,3-dioxane group).

Reactions at the Hydroxyl Group: The primary alcohol can undergo a wide range of standard transformations, including esterification to form esters, etherification to produce ethers, and oxidation to yield the corresponding aldehyde or carboxylic acid.

Reactions of the Dioxane Ring: The dioxane ring itself is generally stable to basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions, which regenerates the parent triol and benzaldehyde. A particularly useful transformation for 2-phenyl substituted dioxanes is reductive ring opening using hydrogenolysis (e.g., with H₂/Pd-C) or other reducing agents. This reaction cleaves one of the C-O bonds to yield a monobenzylated diol, offering a strategic route to selectively protect or functionalize polyol systems.

Research into related structures, such as the synthesis of 5-phenyl-1,3-dioxane-4,6-dione derivatives , demonstrates that the core ring system can participate in cycloaddition reactions, further expanding its synthetic utility. tandfonline.com The unique stereoelectronic environment created by the ethyl and phenyl substituents in this compound could lead to novel reactivity and selectivity in these and other transformations, a promising area for future research.

Development of Sustainable and Eco-Friendly Synthetic Routes for 1,3-Dioxane Derivatives

The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed condensation of a polyol with an aldehyde or ketone, often using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. While effective, there is a growing need for more sustainable methods that minimize waste, avoid harsh acids, and reduce energy consumption.

Future research in this area focuses on several key aspects:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts (like p-toluenesulfonic acid) with solid acid catalysts (e.g., zeolites, acidic resins) can simplify product purification, allow for catalyst recycling, and reduce acidic waste streams.

Bio-based Feedstocks: The synthesis of 1,3-dioxolane derivatives from bio-based precursors like lactic acid and formaldehyde (B43269) points toward a greener chemical industry. mdpi.com Applying this principle, the development of routes to the necessary polyol precursors for this compound from renewable resources is a key goal.

Solvent-Free Conditions: Performing the condensation reaction under solvent-free conditions, potentially with microwave assistance, can significantly reduce the environmental impact by eliminating solvent waste and often shortening reaction times. The reduction of a related compound, 2-(4-nitrophenyl)-1,3-dioxolane , using glucose as an eco-friendly reducing agent showcases a sustainable approach to transforming these scaffolds. mdpi.com

Optimizing the synthesis of this compound through these green chemistry principles will be crucial for its adoption in larger-scale industrial applications.

Q & A

Q. What unexplored applications exist for this compound in materials science?

  • Potential Studies :
  • Liquid Crystals : Functionalizing the phenyl group with fluorinated tails could yield mesomorphic properties .
  • Coordination Polymers : The methanol group may act as a ligand for metal-organic frameworks (MOFs) .
  • Environmental Impact : Evaluate biodegradability and ecotoxicity using OECD guidelines .

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